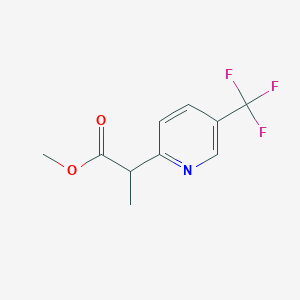

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate

Description

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate is a methyl ester derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a propanoate moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group contributes to bioavailability and reactivity.

Properties

IUPAC Name |

methyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-6(9(15)16-2)8-4-3-7(5-14-8)10(11,12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJJWPJNAVQFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122048-41-1 | |

| Record name | methyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate typically involves the esterification of 2-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate has the molecular formula . The trifluoromethyl group attached to the pyridine ring significantly influences its chemical reactivity and biological activity. The compound's structural features allow it to engage in various chemical reactions, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics .

- Antitumor Potential : It is believed that the compound can modulate metabolic pathways involved in tumor growth, making it a candidate for cancer therapy .

- Metabolic Disorders : Given its role in fatty acid metabolism, this compound may have implications for treating metabolic disorders such as obesity and diabetes .

Agrochemicals

The trifluoromethyl group enhances the compound's stability and efficacy as a pesticide:

- Pesticidal Properties : Trifluoromethylpyridine derivatives, including this compound, have been used to develop agrochemicals that protect crops from pests .

- Market Applications : Several products containing trifluoromethylpyridine moieties have received market approval for agricultural use, highlighting their importance in crop protection .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

- Building Block for Complex Molecules : It is utilized as a precursor in the synthesis of more complex organic compounds due to its unique functional groups .

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

A study demonstrated that this compound effectively inhibits acetyl-CoA carboxylase activity in vitro. This inhibition leads to reduced fatty acid synthesis in cultured cells, providing insights into its potential applications in metabolic research .

Case Study 2: Antimicrobial Efficacy

Research involving derivatives similar to this compound showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that further exploration could lead to the development of new antimicrobial agents .

Case Study 3: Antitumor Activity

Compounds with structures similar to this compound have exhibited cytotoxic effects on various cancer cell lines. This highlights the potential of these compounds in oncology and warrants further investigation .

Mechanism of Action

The mechanism of action of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can improve the compound’s binding affinity to its targets, leading to enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) Haloxyfop-methyl (Methyl 2-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate)

- Structure: Incorporates a phenoxy linker between the pyridine and propanoate, with additional 3-chloro and 5-trifluoromethyl substituents.

- Properties: The chloro group increases electron-withdrawing effects, enhancing herbicidal activity. The phenoxy group raises logP (lipophilicity), improving membrane penetration.

- Applications : Widely used as a post-emergence herbicide .

b) Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

- Structure: Features a 5-fluoro and 2-amino substitution on the pyridine ring.

- Properties: The amino group increases hydrogen-bonding capacity, improving solubility. Fluorine enhances metabolic stability but reduces lipophilicity compared to trifluoromethyl.

- Applications: Potential as a pharmaceutical intermediate due to improved solubility .

c) Prop-2-yn-1-yl (2R)-2-{4-[(5-Chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate

Heterocyclic System Modifications

a) Methyl 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)acetate

- Structure : Replaces pyridine with an imidazo[1,2-a]pyridine ring.

- The acetate group shortens the chain, reducing steric hindrance.

- Applications : Investigated in kinase inhibitors due to improved binding affinity .

b) Methyl 2-[4,6-Dichloro-2-(Methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate

- Structure : Pyrimidine ring with chloro, methylsulfanyl, and hydroxyl groups.

- Properties : The hydroxyl group increases polarity, while methylsulfanyl introduces sulfur-mediated metabolic pathways (e.g., oxidation to sulfoxides).

- Applications: Potential as a fungicide intermediate .

Data Tables: Comparative Analysis

Biological Activity

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H10F3NO

- Molecular Weight : 223.19 g/mol

- Structural Features : The compound features a trifluoromethyl group on a pyridine ring, which enhances its lipophilicity and biological activity by facilitating penetration through biological membranes .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, which is crucial for its biological efficacy. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, notably acetyl-CoA carboxylase, which plays a significant role in fatty acid biosynthesis. This inhibition can lead to metabolic alterations within cells.

- Receptor Binding : It may also interact with specific receptors involved in inflammatory pathways, potentially modulating responses to inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, similar trifluoromethyl pyridine derivatives have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating good potency (IC90 < 5 µM) .

Anti-inflammatory Properties

In preclinical models, such as the rat air pouch model of inflammation, related compounds have shown efficacy in reducing white blood cell infiltration and prostaglandin production, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Anti-tubercular Activity :

- Metabolic Modulation :

- Research on lithium ion derivatives of this compound indicated that these compounds could inhibit acetyl-CoA carboxylase effectively, impacting lipid biosynthesis and energy production in cells.

Table 1: Biological Activity Summary of this compound and Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Acetyl-CoA Carboxylase | TBD | Potential metabolic inhibitor |

| Trifluoromethyl Pyrimidinone | Mycobacterium tuberculosis | < 5 | Effective in vitro |

| COX-2 Inhibitor Analog | COX-2 | 0.25 | Selective anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate, and how can reaction yields be improved?

- Methodology : Begin with a Suzuki-Miyaura coupling to attach the trifluoromethylpyridine moiety to a propanoate precursor. Use palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) under inert conditions. Optimize temperature (80–100°C) and stoichiometry of boronic acid derivatives to improve yields . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures via and LCMS (e.g., m/z 450 [M+H₂O]+ observed in related compounds) .

Q. How can HPLC and LCMS be utilized to characterize this compound and detect impurities?

- Methodology : Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid). Use retention time (e.g., 0.90 minutes under SQD-FA05 conditions) and UV detection (254 nm) for purity assessment . For LCMS, electrospray ionization (ESI) in positive mode can identify the molecular ion peak and fragment patterns. Compare with reference standards (e.g., CAS 223127-47-7 for analogous pyridine derivatives) to validate results .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Combine (for propanoate methyl and pyridine proton signals), (to confirm trifluoromethyl and ester carbonyl groups), and FT-IR (C=O stretch at ~1730 cm⁻¹). High-resolution mass spectrometry (HRMS) can verify the molecular formula (e.g., C₁₁H₁₀F₃NO₂). Cross-reference with published data for structurally similar compounds, such as Fluazifop derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodology : Synthesize analogs with variations in the pyridine ring (e.g., chloro or methyl substituents) or ester group (e.g., ethyl vs. methyl). Test bioactivity in herbicide-resistant plant models (e.g., Fluazifop’s herbicidal activity against grasses ). Use computational docking (AutoDock Vina) to predict binding to acetyl-CoA carboxylase (ACCase), a target for related pyridine propanoates . Validate via enzyme inhibition assays.

Q. What strategies are effective in resolving enantiomeric purity for chiral derivatives of this compound?

- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol). Compare retention times with racemic mixtures. Alternatively, synthesize diastereomeric salts using (R)- or (S)-1-phenylethylamine and crystallize for separation. Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Analyze samples weekly via HPLC to monitor ester hydrolysis (e.g., formation of 2-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid). Use LCMS to identify degradation products (e.g., m/z 248 for decarboxylated fragments). Store in anhydrous conditions at -20°C to minimize hydrolysis .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

- Methodology : Investigate metabolic pathways using liver microsome assays (e.g., rat S9 fraction) to identify rapid esterase-mediated hydrolysis. Compare metabolite profiles (e.g., free acid vs. intact ester) using LCMS. Adjust experimental designs to include pro-drug formulations or stabilized analogs (e.g., ethoxyethyl esters, as in Haloxyfop-etotyl ).

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

- Methodology : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use microwave-assisted synthesis to reduce reaction times and energy consumption. Implement catalyst recycling (e.g., Pd nanoparticles immobilized on magnetic supports) and solvent-free workup (e.g., mechanochemical grinding). Monitor environmental impact via E-factor calculations .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.